molecular formula C13H20N2O3 B1397290 Ethyl 3-amino-4-[(3-methoxypropyl)amino]benzoate CAS No. 1220038-24-3

Ethyl 3-amino-4-[(3-methoxypropyl)amino]benzoate

Cat. No.: B1397290
CAS No.: 1220038-24-3
M. Wt: 252.31 g/mol
InChI Key: GMZZEDWJBPBODR-UHFFFAOYSA-N
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Description

Ethyl 3-amino-4-[(3-methoxypropyl)amino]benzoate is a useful research compound. Its molecular formula is C13H20N2O3 and its molecular weight is 252.31 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Applications

Research demonstrates that derivatives of Ethyl 3-amino-4-[(3-methoxypropyl)amino]benzoate show significant potential in antibacterial applications. A study by Shakir, Saoud, and Hussain (2020) synthesized novel benzoxazine derivatives using Vilsmeier reagent from a base compound related to this compound. These compounds exhibited significant antibacterial activity against both gram-negative and gram-positive bacteria, highlighting their potential in combating bacterial infections (Shakir, Saoud, & Hussain, 2020).

Optical Nonlinear Properties

This compound derivatives have been studied for their optical nonlinear properties. Abdullmajed et al. (2021) synthesized Schiff base compounds derived from ethyl-4-amino benzoate and found that these compounds exhibit significant optical limiting properties. This makes them candidates for applications such as optical limiters, where controlling the intensity of light is crucial (Abdullmajed et al., 2021).

Peptide Synthesis

This compound and its derivatives have applications in peptide synthesis. For example, Svete, Aljaẑ-Roẑiĉ, and Stanovnik (1997) utilized derivatives of this compound in the synthesis of protected dipeptide esters, highlighting their utility in the field of peptide chemistry (Svete, Aljaẑ-Roẑiĉ, & Stanovnik, 1997).

Molecular Interactions in Crystal Packing

This compound derivatives also play a role in understanding molecular interactions in crystal packing. Zhang, Wu, and Zhang (2011) studied the crystal packing of related compounds and found significant N⋯π and O⋯π interactions, which are crucial for understanding the behavior of these compounds at the molecular level (Zhang, Wu, & Zhang, 2011).

Synthesis Technology

The synthesis technology of this compound is an area of ongoing research. Fang Qiao-yun (2012) optimized the synthesis technology for a closely related compound, highlighting the ongoing efforts to improve the synthesis methods for these types of chemicals for industrial production (Fang Qiao-yun, 2012).

Anti-juvenile Hormone Agents

Some derivatives of this compound have been studied for their potential as anti-juvenile hormone agents. Ishiguro et al. (2003) synthesized a novel anti-juvenile hormone agent using a derivative of this compound, demonstrating its potential in controlling insect development (Ishiguro et al., 2003).

Properties

IUPAC Name

ethyl 3-amino-4-(3-methoxypropylamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O3/c1-3-18-13(16)10-5-6-12(11(14)9-10)15-7-4-8-17-2/h5-6,9,15H,3-4,7-8,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMZZEDWJBPBODR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)NCCCOC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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